Lithium (2-isocyanophenyl)methanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium (2-isocyanophenyl)methanide is an organolithium compound with the chemical formula C8H6LiN. It is a member of the organolithium family, which are compounds containing carbon-lithium bonds. These compounds are known for their reactivity and are widely used in organic synthesis as strong bases and nucleophiles.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lithium (2-isocyanophenyl)methanide can be synthesized through the reaction of 2-isocyanophenyl bromide with lithium metal in anhydrous conditions. The reaction typically takes place in a solvent such as diethyl ether or tetrahydrofuran (THF) to stabilize the organolithium compound .
Industrial Production Methods
This method is widely used in the production of various organolithium compounds .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium (2-isocyanophenyl)methanide undergoes several types of chemical reactions, including:
Oxidation: Reacts with oxygen to form lithium oxide and other by-products.
Reduction: Can reduce certain organic compounds, acting as a strong reducing agent.
Substitution: Participates in nucleophilic substitution reactions, where the lithium atom is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Typically requires exposure to air or oxygen.
Reduction: Often involves reactions with halides or other electrophiles.
Substitution: Commonly uses solvents like THF or diethyl ether to stabilize the reaction intermediates.
Major Products Formed
Oxidation: Lithium oxide and various organic by-products.
Reduction: Reduced organic compounds and lithium halides.
Substitution: Substituted organic compounds where the lithium atom is replaced by another group.
Wissenschaftliche Forschungsanwendungen
Lithium (2-isocyanophenyl)methanide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Investigated for its potential interactions with biological molecules, although specific applications are limited.
Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of complex organic molecules.
Industry: Utilized in the production of fine chemicals and as a catalyst in certain polymerization reactions.
Wirkmechanismus
The mechanism of action of lithium (2-isocyanophenyl)methanide involves its role as a nucleophile and base. It can donate electrons to electrophilic centers, facilitating various chemical transformations. The compound’s reactivity is primarily due to the presence of the lithium-carbon bond, which is highly polar and reactive .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium phenylmethanide: Similar in structure but lacks the isocyanophenyl group.
Lithium (2-cyanophenyl)methanide: Contains a cyano group instead of an isocyano group.
Lithium (2-methoxyphenyl)methanide: Contains a methoxy group instead of an isocyano group.
Uniqueness
Lithium (2-isocyanophenyl)methanide is unique due to the presence of the isocyanophenyl group, which imparts distinct reactivity and properties compared to other organolithium compounds. This uniqueness makes it valuable in specific synthetic applications where the isocyanophenyl group is required .
Eigenschaften
CAS-Nummer |
63212-31-7 |
---|---|
Molekularformel |
C8H6LiN |
Molekulargewicht |
123.1 g/mol |
InChI |
InChI=1S/C8H6N.Li/c1-7-5-3-4-6-8(7)9-2;/h3-6H,1H2;/q-1;+1 |
InChI-Schlüssel |
KUVHWTXEUPURLU-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].[CH2-]C1=CC=CC=C1[N+]#[C-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.